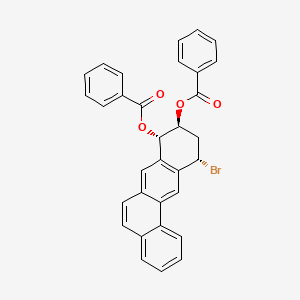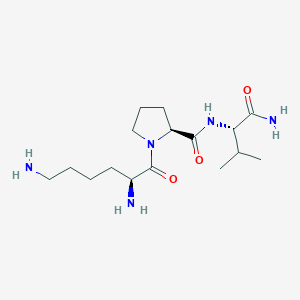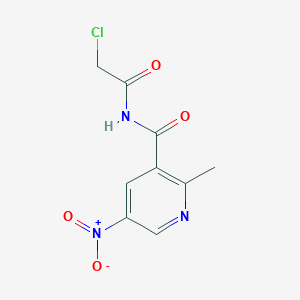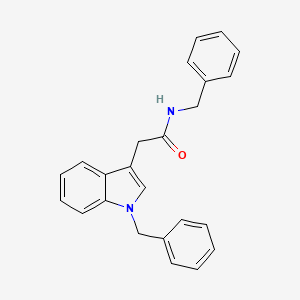
p-Biphenyldiol, tetrabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Biphenyldiol, tetrabromo-: is a chemical compound known for its significant role in various biological and chemical processes. It is also referred to as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol. This compound is particularly notable for its algicidal properties, meaning it can inhibit or kill algae, making it a valuable tool in marine biology and environmental science .
Vorbereitungsmethoden
The synthesis of p-Biphenyldiol, tetrabromo- involves several steps. One common method includes the bromination of biphenyldiol. The process typically involves the use of bromine as a reagent under controlled conditions to ensure the selective bromination at the desired positions on the biphenyldiol molecule . The reaction conditions often require a solvent like chloroform and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with stringent controls to ensure purity and yield .
Analyse Chemischer Reaktionen
p-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure conditions to optimize the reaction. The major products formed from these reactions depend on the specific reagents and conditions used but often include various brominated derivatives of biphenyldiol .
Wissenschaftliche Forschungsanwendungen
p-Biphenyldiol, tetrabromo- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce brominated organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The primary mechanism by which p-Biphenyldiol, tetrabromo- exerts its effects is through the inhibition of plastoquinone synthesis in algae. Plastoquinone is a crucial component in the electron transport chain of photosynthesis. By inhibiting its synthesis, p-Biphenyldiol, tetrabromo- disrupts the photosynthetic process, leading to the death or inhibition of algae . This effect cascades to other key metabolic processes, making it a potent algicidal agent .
Vergleich Mit ähnlichen Verbindungen
p-Biphenyldiol, tetrabromo- can be compared with other brominated biphenyl compounds, such as:
Hexabromo-2,2’-bipyrrole: Another brominated compound with similar algicidal properties.
Pentabromopseudilin: A hybrid bromophenol-bromopyrrole compound with notable biological activity.
The uniqueness of p-Biphenyldiol, tetrabromo- lies in its specific inhibition of plastoquinone synthesis, which is not a common mechanism among similar compounds .
Eigenschaften
CAS-Nummer |
958799-31-0 |
|---|---|
Molekularformel |
C12H6Br4O2 |
Molekulargewicht |
501.79 g/mol |
IUPAC-Name |
2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
InChI-Schlüssel |
VCPOGIZHOKSLGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)




![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)


